molecular formula C14H17NO2 B2945170 N-(2-Phenyloxan-4-yl)prop-2-enamide CAS No. 2189497-64-9

N-(2-Phenyloxan-4-yl)prop-2-enamide

Cat. No.: B2945170
CAS No.: 2189497-64-9
M. Wt: 231.295
InChI Key: MCEFGQLVVCMVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview N-(2-Phenyloxan-4-yl)prop-2-enamide is a synthetic organic compound featuring a tetrahydropyran (oxane) ring substituted with a phenyl group at the 2-position and a prop-2-enamide (acrylamide) group at the 4-position. This structure combines a chiral, semi-rigid scaffold with a reactive terminal alkene, making it a valuable chemical building block for medicinal chemistry and drug discovery research. The compound is provided for research applications and is not intended for diagnostic or therapeutic use. Research Applications and Value This compound serves as a versatile synthon for the development of more complex molecules. The acrylamide moiety is a key functional group that can undergo various reactions, including nucleophilic conjugate additions and polymerization . Researchers can utilize this handle to create chemical libraries for high-throughput screening or to link the oxane scaffold to other pharmacophores. The tetrahydropyran core is a privileged structure found in many bioactive molecules and contributes to favorable properties such as improved solubility and metabolic stability. Handling and Storage For research use only. Not for human or veterinary diagnostics or therapeutic applications. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated environment. Consult the material safety data sheet (MSDS) for detailed safety information. Store in a cool, dry place, protected from light.

Properties

IUPAC Name

N-(2-phenyloxan-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-14(16)15-12-8-9-17-13(10-12)11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEFGQLVVCMVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCOC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenyloxan-4-yl)prop-2-enamide typically involves the coupling of specific reactants under controlled conditions. One common method includes the reaction of 4-(octyloxy)aniline, cyclohexyl isocyanide, paraformaldehyde, and acrylic acid through a multicomponent Ugi reaction at room temperature . This method yields the compound in good quantities and is favored for its efficiency and simplicity.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the Ugi reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reactants to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenyloxan-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group in the molecule with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxanone derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

N-(2-Phenyloxan-4-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Phenyloxan-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Modifications

N-(2-Phenyloxan-4-yl)prop-2-enamide shares core structural motifs with several bioactive acrylamide derivatives (Table 1). Key comparisons include:

Compound Name Key Structural Features Biological Activity (IC₅₀) Reference
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide 3,4-dihydroxyphenyl, methoxy substitution Anti-inflammatory: 12.5 μM
N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide Sulfonamide substitution at para position Not reported
N-trans-Feruloyltyramine Feruloyl group, tyramine backbone Anti-inflammatory: 9.8 μM

Key Observations :

  • Substituent Effects: The anti-inflammatory potency of acrylamide derivatives correlates with electron-donating substituents (e.g., methoxy or hydroxyl groups) on aromatic rings. For example, compound N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (IC₅₀ = 12.5 μM) shows enhanced activity compared to non-substituted analogs .
  • Polar Surface Area (PSA) : Derivatives with higher PSA values (e.g., due to sulfonamide groups as in N-[4-(acetylsulfamoyl)phenyl]prop-2-enamide) exhibit reduced lipophilicity (LogP = 2.63), which may affect membrane permeability .
Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Property This compound* N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide N-trans-Feruloyltyramine
Molecular Weight ~275.3 g/mol 268.29 g/mol 313.34 g/mol
LogP ~2.8 (predicted) 2.63 3.1
PSA ~60 Ų 104.21 Ų 85 Ų
Aqueous Solubility Low (alkyl/aromatic dominance) Moderate (sulfonamide enhances polarity) Low

*Predicted values based on structural analogs.

Insights :

  • The tetrahydropyran ring in this compound likely reduces PSA compared to sulfonamide-containing analogs, favoring better blood-brain barrier penetration.
  • Higher LogP values suggest stronger membrane affinity but may compromise solubility.

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing N-(2-Phenyloxan-4-yl)prop-2-enamide?

  • Answer : The synthesis typically involves:

Substitution Reaction : Reacting a halogenated precursor (e.g., 2-phenyloxan-4-amine) with acryloyl chloride in anhydrous conditions using a base like triethylamine to form the enamide bond .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Characterization : Confirmation via 1H NMR^1 \text{H NMR} (e.g., vinyl protons at δ 5.8–6.4 ppm), 13C NMR^{13} \text{C NMR} (carbonyl signal at ~165–170 ppm), and mass spectrometry (expected molecular ion peak) .

  • Table 1 : Example Reaction Conditions
StepReagents/ConditionsSolventTemperatureYield (%)
1Acryloyl chloride, TEADCM0–25°C60–75

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Answer :

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies vinyl protons and phenyl group signals; 13C NMR^{13} \text{C NMR} confirms the carbonyl group and oxane ring carbons .
  • X-ray Crystallography : Resolve stereochemistry and bond lengths using SHELXL for refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 245.1284) .

Q. What safety protocols are essential when handling this compound?

  • Answer :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential skin/eye irritation (H313/H319) .
  • Avoid inhalation (H333) by using closed systems during synthesis .
  • Store at 4°C under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models?

  • Answer :

Data Validation : Use WinGX to check for twinning or disorder in the crystal lattice .

Computational Alignment : Compare experimental bond lengths/angles with density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to identify discrepancies .

Refinement Adjustments : Modify thermal parameters in SHELXL or test alternative space groups .

Q. What strategies optimize reaction conditions for unstable intermediates in this compound synthesis?

  • Answer :

  • In Situ Protection : Use Boc or Fmoc groups to stabilize amine intermediates during coupling reactions .
  • Low-Temperature Quenching : Add reaction mixtures to ice-cold ether to precipitate intermediates .
  • Real-Time Monitoring : Employ inline FTIR or HPLC to track intermediate stability .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Answer :

  • DFT Calculations : Simulate reaction pathways (e.g., nucleophilic attack at the α,β-unsaturated carbonyl) using Gaussian or ORCA software .
  • Frontier Molecular Orbital (FMO) Analysis : Identify electrophilic (LUMO) and nucleophilic (HOMO) sites to predict regioselectivity .

Q. What approaches manage stereochemical challenges during functionalization of this compound?

  • Answer :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea) for enantioselective additions to the enamide .
  • Chiral Chromatography : Separate diastereomers via HPLC with a Chiralpak IA column .

Data Contradiction Analysis

Q. How to address discrepancies between NMR and X-ray data for this compound?

  • Answer :

Dynamic Effects : NMR may average conformers, while X-ray captures a static structure. Perform variable-temperature NMR to detect conformational flexibility .

Solvent Artifacts : Recrystallize the compound in multiple solvents (e.g., DCM/hexane vs. MeOH) to test for polymorph-dependent variations .

Methodological Tables

Table 2 : Key Spectroscopic Data for this compound

TechniqueExpected Signals
1H NMR^1 \text{H NMR} (CDCl3_3)δ 6.2–6.4 (dd, J=10.4 Hz, vinyl), δ 4.2–4.5 (m, oxane ring), δ 7.3–7.5 (m, phenyl)
13C NMR^{13} \text{C NMR}δ 165.8 (C=O), δ 128–135 (phenyl carbons), δ 70–75 (oxane ring)
HRMS (ESI+)[M+H]+^+: Calculated 245.1284; Observed 245.1286

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